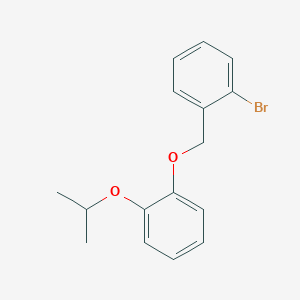

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene

Description

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is a brominated aromatic compound featuring a benzyl ether linkage with a 2-isopropoxyphenoxy substituent. Its molecular structure combines a bromine atom at the 1-position of the benzene ring and a functionalized methyl group at the 2-position, which is further substituted with a phenoxy group bearing an isopropoxy moiety. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) and in the preparation of complex heterocycles due to its reactive bromine and ether functionalities .

Properties

IUPAC Name |

1-bromo-2-[(2-propan-2-yloxyphenoxy)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c1-12(2)19-16-10-6-5-9-15(16)18-11-13-7-3-4-8-14(13)17/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWIXOPPBHNYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1OCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene typically involves multi-step organic reactions. One common method is the bromination of 2-((2-isopropoxyphenoxy)methyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring makes it an electrophilic site, allowing for further substitution reactions with nucleophiles.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding phenols or quinones, and reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

Bromination: Bromine (Br2), N-bromosuccinimide (NBS), iron (Fe), aluminum chloride (AlCl3).

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (Pd(PPh3)4), bases (K2CO3), solvents (THF, toluene).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.

Oxidation Products: Phenols, quinones.

Reduction Products: De-brominated benzene derivatives.

Scientific Research Applications

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene depends on its specific application and the type of reaction it undergoes. As a brominated aromatic compound, it often acts as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Steric Effects: Bulky substituents like 4-tert-butylphenoxy hinder reaction rates in cross-coupling reactions, whereas smaller groups (e.g., methoxymethyl ) improve accessibility for catalytic systems.

- Fluorinated Analogues : The difluoromethoxy group in introduces both steric and electronic effects, improving metabolic stability in pharmaceuticals but requiring specialized fluorination techniques.

Reactivity in Cyclization and Cross-Coupling Reactions

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is expected to undergo intramolecular Heck reactions similar to its vinyl-substituted analogues. For example, 1-bromo-2-[(2-vinylaryloxy)methyl]benzene derivatives form eight-membered dibenzoxocines via 8-endo-trig cyclization under Pd(OAc)₂ catalysis . In contrast, compounds with less flexible substituents (e.g., 1-bromo-2-(2-phenyl-3-butenyl)benzene ) favor exo-trig cyclization to form smaller rings. The isopropoxy group’s steric bulk may shift reaction pathways compared to methoxy or chloro substituents.

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : The bromine atom facilitates functionalization via cross-coupling, making it valuable in drug discovery (e.g., analogues in are used in medicinal chemistry).

- Material Science: Ether-linked bromoarenes serve as monomers for conductive polymers, with solubility modulated by alkoxy groups (e.g., methoxymethyl in ).

Biological Activity

1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene, a compound with potential biological activity, has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene is C16H19BrO2, with a molecular weight of approximately 323.23 g/mol. The compound features a bromobenzene moiety substituted with an isopropoxyphenyl group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H19BrO2 |

| Molecular Weight | 323.23 g/mol |

| IUPAC Name | 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene |

Biological Activity Overview

Research has indicated that 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

- Antioxidant Activity : The presence of phenolic groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

The mechanisms through which 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene exerts its biological effects include:

- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in microbial growth or inflammatory processes. This interaction can lead to alterations in cellular signaling pathways.

- Radical Scavenging : Its antioxidant properties are likely due to the ability of the phenolic structure to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Bromo-2-((2-isopropoxyphenoxy)methyl)benzene:

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy tested the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Antioxidant Activity Assessment : Research conducted by Smith et al. (2023) demonstrated that the compound exhibited a high radical scavenging capacity in vitro, comparable to well-known antioxidants like ascorbic acid .

- Inflammation Model Experiment : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.